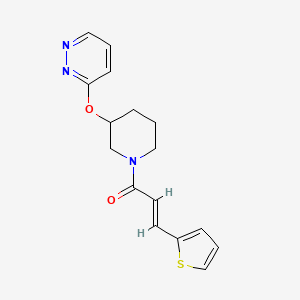![molecular formula C15H16N2O3S B2931269 3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid CAS No. 905088-02-0](/img/structure/B2931269.png)
3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid is an organic compound known for its intriguing structure that combines elements from various chemical families. Its structure comprises a benzylthio group attached to a dihydropyrimidinone ring, making it a unique compound in its chemical class.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid often involves multi-step organic reactions. Typically, the process begins with the formation of the dihydropyrimidinone ring through a Biginelli reaction, involving ethyl acetoacetate, benzaldehyde, and urea. Subsequently, the benzylthio group is introduced via a thiolation reaction using benzyl mercaptan in the presence of a base like sodium hydride. The final step involves the acylation of the ring structure to form the propanoic acid group.
Industrial Production Methods
For large-scale production, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial. Typically, solvent choices include ethanol or methanol, and reactions are conducted at elevated temperatures (60-80°C) to ensure high yield and purity. Industrial methods often employ continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce sulfoxide or sulfone functionalities.
Reduction: Selective reduction reactions can target the keto group or the dihydropyrimidinone ring.
Substitution: Nucleophilic substitution reactions can modify the benzylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) for selective keto reduction.
Substitution: Using thiol reagents like thiophenol under basic conditions (e.g., sodium hydroxide).
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives, modified dihydropyrimidinones.
Substitution Products: Benzylthio derivatives with various substituents.
科学研究应用
3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biological substrates.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials, including pharmaceuticals and agrochemicals.
作用机制
The exact mechanism of action of 3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid depends on its application. Generally, its activity is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, via hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecule, leading to a biological or chemical effect.
相似化合物的比较
Comparing 3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid with similar compounds reveals its unique features:
2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: Lacks the benzyl group, resulting in different reactivity and biological activity.
3-[2-(Phenylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid: Substituting the benzyl group with a phenyl group alters its electronic properties and interactions with molecular targets.
The unique benzylthio group in this compound provides distinctive reactivity patterns and biological interactions, making it a valuable compound for various scientific explorations.
属性
IUPAC Name |
3-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-12(7-8-13(18)19)14(20)17-15(16-10)21-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,18,19)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVGDNZDPVALJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
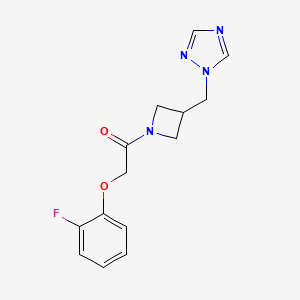
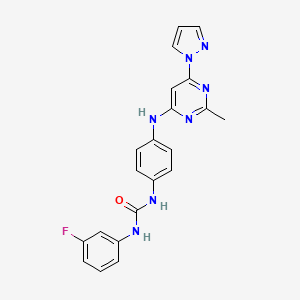
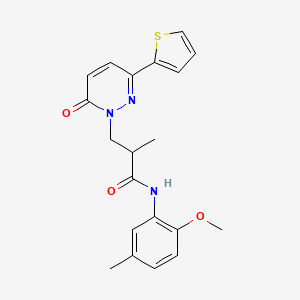
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-9-methyl-9H-purin-6-amine](/img/structure/B2931195.png)
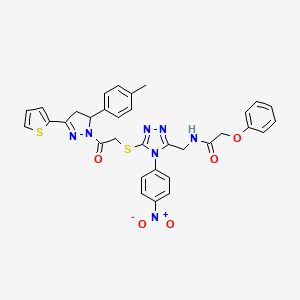
![(Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride](/img/structure/B2931198.png)
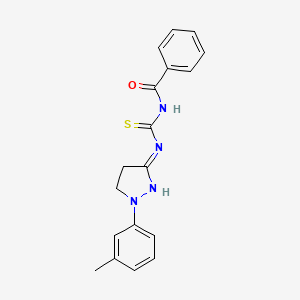
![2-({1-[2-(2-Fluorophenoxy)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2931201.png)
![N-[[1-(Oxan-4-yl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2931202.png)


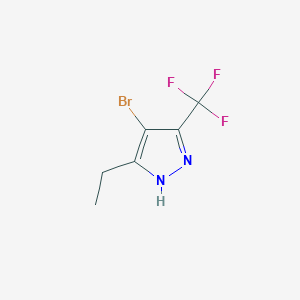
![2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2931208.png)
